![molecular formula C9H8N2OS B2931381 [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol CAS No. 173838-59-0](/img/structure/B2931381.png)

[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol

Overview

Description

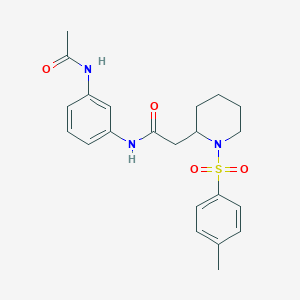

“[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol” is a unique chemical compound. It is part of a collection of unique chemicals provided by Sigma-Aldrich . The compound has an empirical formula of C9H8N2OS and a molecular weight of 192.24 .

Synthesis Analysis

The synthesis of “this compound” and its derivatives involves complex chemical reactions. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for potential biological activities . Another study reported the preparation of two new metal (II) complexes with a ligand based on a pyridine thiazolone group .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by physicochemical and spectroscopic methods . The structure of the complexes was confirmed by single-crystal X-ray analysis .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve multiple steps. For example, in one study, two new metal (II) complexes with a ligand based on a pyridine thiazolone group were prepared .Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has an empirical formula of C9H8N2OS and a molecular weight of 192.24 .Scientific Research Applications

Supramolecular Complex Formation

A study conducted by Lam et al. (1997) discusses the formation of a triple-strand helical supramolecular complex. This complex is synthesized using a reaction involving Ru(py-pzH)32, where py-pzH is 3-(pyridin-2-yl)pyrazole, and Cu(II) or Cu(I) in methanol. This research contributes to the understanding of complex molecular interactions and structures in chemistry (Lam et al., 1997).

Catalytic Activity and Reactivity Studies

Duda et al. (1997) explored the reactivity of iron(III) catecholate complexes involving bis[(2-pyridyl)methyl][(1-methylimidazol-2-yl)methyl]amine (bpia) in methanol. This study is significant for understanding the catalytic activities of iron complexes in various chemical reactions (Duda, Pascaly, & Krebs, 1997).

Nickel Complex Synthesis and Application

Kermagoret and Braunstein (2008) reported on the synthesis of nickel complexes with bidentate N,O-type ligands, including [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol, and their application in the catalytic oligomerization of ethylene. This research has implications in the field of industrial chemistry, particularly in polymer production (Kermagoret & Braunstein, 2008).

Electrochemical Reduction of Carbon Dioxide

Seshadri, Lin, and Bocarsly (1994) discovered that the pyridinium ion, which is closely related to this compound, acts as a novel homogeneous catalyst for the electrochemical reduction of CO2 to methanol. This study contributes to the development of sustainable chemical processes and environmental chemistry (Seshadri, Lin, & Bocarsly, 1994).

Fluorescent Properties in Chemical Synthesis

Yao et al. (2014) demonstrated the synthesis of pyrazole[3,4-b]thieno[2,3-e]pyridine derivatives via a solvent-free condensation and oxidation process in methanol. The products exhibit donor-π-conjugated acceptor fluorescent activity, which is significant in materials science and molecular engineering (Yao et al., 2014).

Future Directions

The future directions for “[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol” and its derivatives could involve further exploration of their potential biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . This suggests that these compounds might be developed into novel anti-fibrotic drugs .

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s known that similar compounds can undergo reactions with various cellular components . For instance, pyridin-2-yl-methanes can undergo a copper-catalyzed oxidation process to form pyridin-2-yl-methanones . This suggests that [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol might also interact with its targets through oxidation processes.

Biochemical Pathways

It’s known that similar compounds can inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro , indicating that this compound might also affect collagen synthesis pathways.

Pharmacokinetics

Similar compounds are known to exhibit a wide range of pharmacological activities , suggesting that this compound might also have favorable ADME properties that contribute to its bioavailability.

Result of Action

Similar compounds have been found to present better anti-fibrotic activities than certain standard drugs . This suggests that this compound might also have anti-fibrotic effects.

Action Environment

It’s known that similar compounds can be synthesized in an environmentally friendly manner , suggesting that this compound might also be stable under various environmental conditions.

Properties

IUPAC Name |

(2-pyridin-2-yl-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-5-7-6-13-9(11-7)8-3-1-2-4-10-8/h1-4,6,12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVDAGPDUMJCEPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CS2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorobenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2931302.png)

![5-((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2931306.png)

![8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2931309.png)

![7-Methoxybicyclo[3.2.0]heptan-6-amine](/img/structure/B2931310.png)

![(3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2931314.png)

![1-(3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2931319.png)

![5-(1-adamantyl)-N-[(E)-benzylideneamino]-1H-pyrazole-3-carboxamide](/img/no-structure.png)

![3-[4-(2,3-Dihydro-indole-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B2931321.png)